molecular formula C6H5F2NO B148228 4-Amino-2,6-difluorophenol CAS No. 126058-97-7

4-Amino-2,6-difluorophenol

Cat. No. B148228
M. Wt: 145.11 g/mol
InChI Key: RFEOSYDHBGPXCU-UHFFFAOYSA-N
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Description

4-Amino-2,6-difluorophenol is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . The compound is solid in physical form and is stored at ambient temperature .


Synthesis Analysis

The synthesis of 4-Amino-2,6-difluorophenol involves the reaction of 4-nitro-2,6-difluorophenol with methanol and 5% palladium carbon. The reaction is carried out at 60-70 °C for 3-5 hours under a high-purity hydrogen gas exchange tank pressure of 0.3-0.4 MPa . The yield of this reaction is approximately 90.1% .


Molecular Structure Analysis

The IUPAC name for 4-Amino-2,6-difluorophenol is 4-amino-2,6-difluorophenol . The InChI code for this compound is 1S/C6H5F2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2 .


Physical And Chemical Properties Analysis

4-Amino-2,6-difluorophenol is a solid substance that is stored at ambient temperature .

Scientific Research Applications

Bioisosteric Analogues of Gamma-Aminobutyric Acid

  • 4-Amino-2,6-difluorophenol derivatives have been explored as bioisosteric analogues of gamma-aminobutyric acid (GABA). These compounds were found to inhibit the enzyme gamma-aminobutyric acid aminotransferase, demonstrating potential in drug development for increasing the lipophilicity of drug candidates (Qiu, Stevenson, O'Beirne, & Silverman, 1999).

Vibrational Spectra Analysis

  • The vibrational spectra of 2,6-difluorophenol were recorded and analyzed, contributing to a deeper understanding of fluorine-containing weak hydrogen-bonded systems. This research is pivotal in the field of chemical physics (Macsári, Izvekov, & Kovács, 1997).

Polymerization into Poly(phenylene Oxide)

  • 4-Amino-2,6-difluorophenol has been used in the oxidative polymerization process to produce crystalline poly(2,6-difluoro-1,4-phenylene oxide). This application highlights its significance in polymer chemistry and materials science (Ikeda, Tanaka, Uyama, & Kobayashi, 2000).

Development of Novel Fluorescence Probes

  • Derivatives of 4-Amino-2,6-difluorophenol have been used in the development of novel fluorescence probes to detect reactive oxygen species. This is particularly relevant in the fields of biology and chemistry for studying the roles of reactive species (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

GABA(C) Receptor Antagonists

Safety And Hazards

The compound is classified as hazardous and has several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes and using personal protective equipment .

properties

IUPAC Name

4-amino-2,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEOSYDHBGPXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381116
Record name 4-Amino-2,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-difluorophenol

CAS RN

126058-97-7
Record name 4-Amino-2,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,6-difluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 20 mol) in ethanol (100 mL) was added 10% palladium on activated carbon (1.5 g). The mixture was hydrogenated (1 atm) at RT overnight. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to give 4-amino-2,6-difluorophenol (2.9 g, 95% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.68 (brs, 1H), 6.19 (d, J=10.8 Hz, 2H), 5.01 (s, 2H).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2,6-Difluoro-4-nitrophenol (1.75 g, 10 mmol) and 10% palladium on carbon catalyst (0.3 g) in ethanol (100 ml) were shaken in a closed vessel under an initial hydrogen pressure of 3.5 bar. When hydrogen uptake was complete, the catalyst was filtered off, and the filtrate evaporated to a solid, triturated with petroleum ether, filtered, washed and dried to give the title compound (1.31 g), m.p. indeterminate.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
25
Citations
J Qiu, SH Stevenson, MJ O'Beirn… - Journal of medicinal …, 1999 - ACS Publications
3-(Aminomethyl)-2,6-difluorophenol (6) and 4-(aminomethyl)-2,6-difluorophenol (7) were synthesized in eight and four steps, respectively, starting from 2,6-difluorophenol, to test the …
Number of citations: 57 pubs.acs.org
KA Casalvieri, CJ Matheson, BM Warfield… - Bioorganic & Medicinal …, 2021 - Elsevier
The RSK2 kinase is the downstream effector of the Ras/Raf/MEK/ERK pathway, that is often aberrantly activated in acute myeloid leukemia (AML). Recently, we reported a structure-…
Number of citations: 4 www.sciencedirect.com
I Nicolaou, C Zika, VJ Demopoulos - Journal of medicinal …, 2004 - ACS Publications
[1-(3,5-Difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone (6) was synthesized as a putative bioisostere of the known aldose reductase (AR) inhibitor (3-benzoylpyrrol-1-yl)…
Number of citations: 51 pubs.acs.org
P Alexiou, I Nicolaou, M Stefek, A Kristl… - Bioorganic & medicinal …, 2008 - Elsevier
N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide (4) and its derivatives 5–7 were prepared as putative bioisosteres of the previously reported aldose reductase inhibitors, which …
Number of citations: 25 www.sciencedirect.com
P Alexiou, VJ Demopoulos - Journal of medicinal chemistry, 2010 - ACS Publications
We have previously reported the successful replacement of a carboxylic acid functionality with that of a difluorophenolic group on the known aldose reductase inhibitors (ARIs) of 2-(…
Number of citations: 66 pubs.acs.org
H Schirok, R Kast, S Figueroa‐Pérez… - ChemMedChem …, 2008 - Wiley Online Library
Rho kinase plays a pivotal role in several cellular processes such as vasoregulation, making it a suitable target for the treatment of hypertension and related disorders. We discovered a …
KA Casalvieri, CJ Matheson, DS Backos… - Bioorganic & Medicinal …, 2020 - Elsevier
The activity of p90 ribosomal S6 kinase 2 (RSK2) has emerged as an attractive target for cancer therapy due to its role in the regulation of diverse cellular processes, such as cell …
Number of citations: 11 www.sciencedirect.com
KA Casalvieri - 2020 - search.proquest.com
The RSKs are a family of kinases that are the downstream effectors of the Ras/Raf/MEK/ERK pathway that is often activated in many cancers including leukemias (1). Several small-…
Number of citations: 3 search.proquest.com
M Chatzopoulou, E Kotsampasakou… - Synthetic …, 2013 - Taylor & Francis
A facile Clauson–Kaas-type pyrrolyl-phenol synthesis has been achieved in the presence of nicotinamide, which is inexpensive and nontoxic. The starting material is aminophenol …
Number of citations: 10 www.tandfonline.com
Y Yuan, J Xu, L Jiang, K Yu, Y Ge, M Li… - Journal of Medicinal …, 2021 - ACS Publications
Ribosomal S6 protein kinase 4 (RSK4) was identified to be a promising target for the treatment of esophageal squamous cell carcinoma (ESCC) in our previous research, whose current …
Number of citations: 3 pubs.acs.org

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